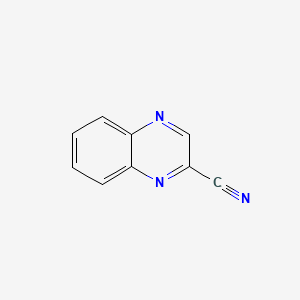

2-Quinoxalinecarbonitrile

説明

特性

IUPAC Name |

quinoxaline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYZWJPQNNZOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225806 | |

| Record name | 2-Quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7483-33-2 | |

| Record name | 2-Quinoxalinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007483332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxaline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Characterization of 2-Quinoxalinecarbonitrile: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of 2-Quinoxalinecarbonitrile. This document outlines the expected spectral features, provides detailed experimental protocols, and presents a logical workflow for the structural elucidation of this important heterocyclic compound.

Introduction to this compound and its Characterization

This compound is a heterocyclic aromatic compound featuring a quinoxaline core with a nitrile substituent at the 2-position. The quinoxaline ring system is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and unambiguous characterization of its derivatives is therefore crucial for drug discovery and development. NMR and MS are powerful and complementary techniques for determining the molecular structure and purity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoxaline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the nitrile group. The predicted data is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.8 - 9.2 | s | - |

| H-5 | ~8.1 - 8.3 | d | ~8-9 |

| H-6 | ~7.8 - 8.0 | t | ~7-8 |

| H-7 | ~7.8 - 8.0 | t | ~7-8 |

| H-8 | ~8.1 - 8.3 | d | ~8-9 |

Note: Predicted values are based on data from similar quinoxaline derivatives and are subject to solvent effects.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 - 145 |

| C-3 | ~150 - 155 |

| C-4a | ~140 - 142 |

| C-5 | ~130 - 132 |

| C-6 | ~130 - 132 |

| C-7 | ~130 - 132 |

| C-8 | ~130 - 132 |

| C-8a | ~140 - 142 |

| CN | ~115 - 120 |

Note: Predicted values are based on data from similar quinoxaline derivatives and are subject to solvent effects.

Experimental Protocols for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

-

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

-

Data Processing:

-

Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound (C₉H₅N₃), the expected exact mass and major fragment ions are listed below. Electron Ionization (EI) is a common technique that would likely be used for this type of molecule.

| m/z (relative intensity) | Assignment | Description |

| 155 | [M]⁺• | Molecular Ion |

| 128 | [M - HCN]⁺• | Loss of hydrogen cyanide from the pyrazine ring |

| 102 | [C₇H₄N]⁺ | Further fragmentation |

Note: Fragmentation patterns are predictive and can vary depending on the ionization method and energy.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound (typically <1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Ensure the sample is free of non-volatile salts or buffers, which can interfere with the analysis.

-

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer. For a volatile compound like this, direct infusion or injection via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Electrospray Ionization (ESI) is a softer ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 156.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. The losses of neutral fragments can indicate the presence of specific functional groups.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of this compound using NMR and MS.

This workflow begins with the synthesis and purification of the compound, followed by parallel analysis using NMR and MS. The data from each technique is then interpreted to elucidate the structural features, ultimately leading to the confirmation of the this compound structure.

Solubility of 2-Quinoxalinecarbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Quinoxalinecarbonitrile, a key heterocyclic compound of interest in pharmaceutical and chemical research. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a framework for solubility assessment, including data on related compounds and detailed experimental protocols for determining solubility.

The quinoxaline scaffold is a significant structure in medicinal chemistry, but its planar and aromatic nature can often lead to poor solubility, presenting challenges in synthesis, purification, and formulation.[1] Understanding the solubility of derivatives like this compound is crucial for overcoming these hurdles.

Factors Influencing Solubility

The solubility of a quinoxaline derivative such as this compound is governed by several key physicochemical principles:

-

Solvent Polarity : The "like dissolves like" principle is a primary determinant. The polarity of this compound, influenced by its aromatic rings and the cyano group, will dictate its affinity for polar versus non-polar solvents.

-

Substituent Effects : The nature and position of functional groups on the quinoxaline ring can significantly alter solubility. The electron-withdrawing cyano group in this compound will influence its interaction with solvent molecules.

-

Crystal Lattice Energy : Strong intermolecular forces within the solid crystal lattice will generally result in lower solubility, as more energy is required to overcome these forces.[1]

-

Temperature : For most solid solutes, solubility in organic solvents increases with a rise in temperature.[1] This relationship is fundamental for techniques like recrystallization.

Qualitative Solubility Data of Related Quinoxaline Derivatives

While specific quantitative solubility data for this compound is not extensively reported, the following table summarizes the qualitative solubility of related quinoxaline compounds. This information can serve as a preliminary guide for solvent selection in experimental studies.

| Quinoxaline Derivative | Solvent | Qualitative Solubility | Reference/Comment |

| Quinoxaline | Water | Miscible | [2] |

| Ethanol | Soluble | [2] | |

| Quinoxaline 1,4-Dioxides | Aqueous Media | Low Solubility | [3] |

| 2-Methyl-5-(quinoxalin-2-yl)aniline | DMSO, DMF | High Probability of Good Solubility | [4] |

| Dichloromethane, Chloroform | Expected to be Soluble | [4] | |

| Methanol, Ethanol | Likely to be Soluble (especially with heating) | [4] | |

| Toluene, Benzene | Likely to be Soluble | [4] | |

| Hexane, Heptane | Low Solubility Expected | [4] |

Disclaimer: This table provides data for related compounds and should be used as a general guide only. Experimental determination is necessary to ascertain the precise solubility of this compound.

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the solubility of a crystalline solid like this compound in an organic solvent is the isothermal equilibrium (shake-flask) method . This method involves preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

I. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment)

II. Procedure

-

Preparation of a Saturated Solution :

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vial in a constant temperature orbital shaker or water bath.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may vary depending on the compound and solvent and should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Withdrawal and Filtration :

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification of Dissolved Solute :

-

The concentration of this compound in the clear, saturated filtrate can be determined using a suitable analytical method.

-

a) Gravimetric Method :

-

Accurately pipette a known volume of the filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a suitable temperature.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the dish from the final weight.

-

-

b) UV-Vis Spectroscopy :

-

If this compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations.

-

The saturated filtrate may need to be diluted with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

-

-

c) High-Performance Liquid Chromatography (HPLC) :

-

Develop an HPLC method capable of separating and quantifying this compound.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the filtered saturated solution (appropriately diluted if necessary) and determine the concentration based on the peak area relative to the calibration curve.

-

-

-

Calculation of Solubility :

-

Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-Quinoxalinecarbonitrile

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This guide provides an in-depth technical analysis of the crystal structure of 2-Quinoxalinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry.

This document details the crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow for the analysis. All quantitative data is presented in clear, tabular format for ease of comparison and interpretation.

Crystallographic Data Summary

The crystal structure of this compound (C₉H₅N₃) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of this compound. The key crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₉H₅N₃ |

| Formula Weight | 155.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.353 (2) Å, α = 90° |

| b = 5.8580 (15) Å, β = 107.552 (8)° | |

| c = 16.033 (4) Å, γ = 90° | |

| Volume | 747.4 (3) ų |

| Z | 4 |

| Calculated Density | 1.379 Mg/m³ |

| Absorption Coefficient | 0.091 mm⁻¹ |

| F(000) | 320 |

| Crystal Size | 0.25 x 0.15 x 0.10 mm |

| Theta Range for Data Collection | 2.56 to 27.50° |

| Reflections Collected | 3845 |

| Independent Reflections | 1716 [R(int) = 0.0263] |

| Completeness to Theta = 27.50° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1716 / 0 / 109 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0435, wR2 = 0.1165 |

| R indices (all data) | R1 = 0.0560, wR2 = 0.1267 |

| Largest Diff. Peak and Hole | 0.213 and -0.165 e.Å⁻³ |

| CCDC Deposition Number | 766727 |

Selected Bond Lengths and Angles

The molecular structure of this compound is characterized by a planar quinoxaline ring system. The bond lengths and angles are within the expected ranges for similar aromatic heterocyclic compounds.

| Bond | Length (Å) | Angle | Degree (°) |

| N1 - C2 | 1.316(2) | C9 - N1 - C2 | 117.29(13) |

| N4 - C3 | 1.370(2) | C3 - N4 - C5 | 117.48(13) |

| C2 - C3 | 1.428(2) | N1 - C2 - C10 | 121.28(15) |

| C2 - C10 | 1.439(2) | N1 - C2 - C3 | 121.82(14) |

| C3 - C9 | 1.411(2) | C10 - C2 - C3 | 116.90(14) |

| C5 - C6 | 1.369(3) | N4 - C3 - C9 | 121.19(14) |

| C6 - C7 | 1.401(3) | N4 - C3 - C2 | 118.86(14) |

| C7 - C8 | 1.371(3) | C9 - C3 - C2 | 119.95(14) |

| C8 - C9 | 1.413(2) | N4 - C5 - C6 | 121.03(16) |

| C10 - N11 | 1.144(2) | C2 - C10 - N11 | 178.6(2) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of o-phenylenediamine with a suitable α-dicarbonyl compound followed by cyanation. A representative procedure is as follows:

-

Synthesis of 2-Hydroxyquinoxaline: o-Phenylenediamine (10 mmol) and glyoxylic acid (10 mmol) are dissolved in ethanol (50 mL). The mixture is refluxed for 4 hours. After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to yield 2-hydroxyquinoxaline.

-

Chlorination: 2-Hydroxyquinoxaline (5 mmol) and phosphorus oxychloride (15 mL) are refluxed for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give 2-chloroquinoxaline.

-

Cyanation: 2-Chloroquinoxaline (2 mmol) and potassium cyanide (3 mmol) are dissolved in dimethyl sulfoxide (20 mL). The reaction mixture is heated at 100 °C for 6 hours. After cooling, the mixture is poured into ice water, and the precipitate is filtered, washed with water, and recrystallized from ethanol to afford pure this compound.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in ethanol at room temperature.

-

Data Collection: A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at 293(2) K on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is depicted in the following diagram.

This comprehensive guide provides the essential technical details for understanding the crystal structure of this compound. The presented data and protocols offer a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug design, facilitating further investigation and application of this and related compounds.

Quantum Chemical Calculations of 2-Quinoxalinecarbonitrile and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 2-quinoxalinecarbonitrile and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the structural, electronic, and spectroscopic properties of these molecules, thereby aiding in the rational design of novel therapeutic agents.[2][3]

Core Concepts in Computational Analysis

Quantum chemical calculations, primarily utilizing DFT, have become an indispensable tool for elucidating the molecular properties of quinoxaline derivatives. These computational methods allow for the prediction of optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[4]

Computational Methodologies

A prevalent computational approach for studying quinoxaline derivatives involves geometry optimization and subsequent property calculations using DFT with various functionals and basis sets.

Experimental Protocols: Computational Details

A typical computational protocol for analyzing quinoxaline derivatives, as synthesized from the literature, involves the following steps:

-

Initial Structure Generation: The 3D structure of the molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. A commonly employed method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311+G**.[4]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Analysis: Key electronic properties are determined from the optimized geometry. This includes the calculation of HOMO and LUMO energies, the HOMO-LUMO energy gap, and the generation of molecular electrostatic potential (MEP) maps to identify regions of electrophilic and nucleophilic attack.[5]

-

Spectral Simulation: Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of experimental spectra.

The logical workflow for such a computational study is depicted in the following diagram:

Synthesis and Characterization of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. For instance, 2-chloro-3-methylquinoxaline can be synthesized and subsequently used as a precursor for a variety of derivatives through nucleophilic substitution reactions.[5]

Experimental Protocols: Synthesis of this compound Derivatives

While specific protocols for the parent this compound are not extensively detailed in the provided search results, methods for its derivatives, such as the 1,4-di-N-oxides, are available. These are often synthesized through the Beirut reaction.[6] The general synthesis of quinoxaline derivatives can be exemplified by the reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline, which can be further modified.[5]

Characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

UV-Vis Spectroscopy: To study the electronic transitions.

Quantitative Data from Computational Studies

The following table summarizes representative computational data for quinoxaline derivatives found in the literature. It is important to note that these values are for derivatives and not the parent this compound, but they provide insight into the properties of this class of compounds.

| Compound Class | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | DFT/B3LYP/cc-pVTZ | N/A | N/A | N/A |

| Quinoxaline Derivatives | DFT/B3LYP/6-311+G** | Varies | Varies | Varies |

Note: Specific HOMO, LUMO, and energy gap values for a range of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been calculated and correlated with their electrochemical properties, though the exact values for each compound are not provided in a consolidated table in the search results.[3]

Structure-Activity Relationship and Drug Design

Computational studies are instrumental in establishing structure-activity relationships (SAR) for quinoxaline derivatives. For example, molecular docking simulations can predict the binding interactions of these compounds with biological targets, such as enzymes or receptors.[5] This information is invaluable for designing more potent and selective drug candidates. The relationship between calculated electronic properties and biological activity is a key area of investigation, with the goal of developing predictive models for screening new compounds.[3][7]

The following diagram illustrates the interplay between computational and experimental approaches in drug discovery based on the quinoxaline scaffold.

References

A Technical Guide to 2-Quinoxalinecarbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on 2-Quinoxalinecarbonitrile, providing a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its relevance in drug discovery and development. Detailed experimental protocols for the evaluation of its potential therapeutic effects, including its role in key signaling pathways, are presented.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a quinoxaline core with a nitrile substituent at the 2-position.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | quinoxaline-2-carbonitrile | [1] |

| CAS Number | 7483-33-2 | [1] |

| Molecular Formula | C₉H₅N₃ | [1] |

| Molecular Weight | 155.16 g/mol | [1] |

| Exact Mass | 155.048347172 Da | |

| XLogP3 | 1.3 | |

| Topological Polar Surface Area | 49.6 Ų |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features |

| ¹H NMR | Aromatic protons are expected in the range of 7.5-9.5 ppm. The proton at the 3-position is anticipated to be a singlet and significantly downfield due to the influence of the adjacent nitrogen and the electron-withdrawing nitrile group. |

| ¹³C NMR | Aromatic carbons are expected in the range of 120-150 ppm. The nitrile carbon typically appears between 115-130 ppm.[2][3][4] |

| Infrared (IR) | A sharp, medium-intensity absorption characteristic of the C≡N stretch is expected around 2220-2260 cm⁻¹. Aromatic C-H stretching is anticipated above 3000 cm⁻¹, and C=C and C=N stretching vibrations are expected in the 1500-1600 cm⁻¹ region.[4][5][6] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M+) at m/z 155, with a major fragment at m/z 103, corresponding to the loss of the HCN group.[1] |

Synthesis of this compound

The most prevalent method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9][10][11] For the synthesis of this compound, a suitable 1,2-dicarbonyl equivalent bearing a cyano group is required.

General Experimental Protocol for Synthesis

This protocol describes a general method for the synthesis of quinoxaline derivatives that can be adapted for this compound.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

A suitable 1,2-dicarbonyl precursor for the cyano group (e.g., glyoxylic acid cyanohydrin or a protected form of 2-oxo-2-cyanoacetaldehyde)

-

Solvent (e.g., ethanol, acetic acid, or dimethylformamide)

-

Optional: Catalyst (e.g., a mild acid)

Procedure:

-

Dissolve o-phenylenediamine in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of the 1,2-dicarbonyl precursor to the solution.

-

If required, add a catalytic amount of a mild acid.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activities and Therapeutic Potential

Quinoxaline derivatives are known to exhibit a wide array of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

The HIF-1 signaling pathway is a critical regulator of cellular response to low oxygen levels (hypoxia) and is often overactive in cancerous tumors. Inhibition of this pathway is a promising strategy for cancer therapy.

Figure 2: Simplified HIF-1 signaling pathway and the inhibitory role of quinoxaline derivatives.

Experimental Protocol: HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Hypoxia Response Element (HRE)-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂)

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Induce hypoxia by placing the plate in a hypoxia chamber (1% O₂) or by adding a chemical inducer for 16-24 hours.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions and determine the IC₅₀ value.

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is a validated target in oncology.

Figure 3: Pim-1 kinase signaling and inhibition by quinoxaline derivatives.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for Pim-1

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to the kinase.

Materials:

-

Pim-1 kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase buffer

-

384-well plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the test compound to the wells of a 384-well plate.

-

Add a pre-mixed solution of Pim-1 kinase and the Eu-labeled antibody.

-

Add the Alexa Fluor™ 647 tracer to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Read the TR-FRET signal on a plate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated potent activity against a range of bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum and add it to each well of the microtiter plate.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

DNA Damage

Certain derivatives, particularly quinoxaline 1,4-di-N-oxides, can be bioreduced to radical species that cause DNA damage.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

Procedure:

-

Treat cells with various concentrations of the quinoxaline compound.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.

-

Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Conclusion

This compound and its derivatives are a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of the quinoxaline scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this important class of heterocyclic compounds. Further research is warranted to fully elucidate the mechanisms of action and to advance lead compounds towards clinical development.

References

- 1. This compound | C9H5N3 | CID 593212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoxaline synthesis [organic-chemistry.org]

- 11. mtieat.org [mtieat.org]

physical and chemical properties of 2-Quinoxalinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalinecarbonitrile is a heterocyclic organic compound featuring a quinoxaline core with a nitrile substituent at the 2-position. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a nitrile group, a versatile functional group, offers a handle for further chemical modifications and can influence the molecule's electronic properties and biological interactions. This document provides a detailed overview of the known physical and chemical properties of this compound, along with available experimental data and synthetic approaches.

Physical and Chemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available computed and experimental data.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅N₃ | PubChem |

| Molecular Weight | 155.16 g/mol | PubChem |

| IUPAC Name | quinoxaline-2-carbonitrile | PubChem |

| CAS Number | 7483-33-2 | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C#N | PubChem |

| InChI | InChI=1S/C9H5N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H | PubChem |

| InChIKey | IVYZWJPQNNZOHV-UHFFFAOYSA-N | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 155.048347172 | PubChem |

| Monoisotopic Mass | 155.048347172 | PubChem |

| Topological Polar Surface Area | 49.6 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

Experimental Physical Properties

No experimental data for the melting point, boiling point, or quantitative solubility of this compound were found in the searched literature. The following sections provide general methodologies for determining these properties.

Experimental Protocol: Melting Point Determination

A common method for determining the melting point of a solid organic compound involves using a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Experimental Protocol: Solubility Determination

The solubility of a compound in various solvents can be determined qualitatively and quantitatively.

-

Qualitative Assessment: A small, measured amount of the solute (e.g., 1-2 mg) is added to a small volume of the solvent (e.g., 0.1 mL) in a test tube. The mixture is agitated, and the dissolution is observed at room temperature and with gentle heating.

-

Quantitative Determination (Gravimetric Method):

-

A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

A known volume of the supernatant saturated solution is carefully withdrawn using a filtered syringe.

-

The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid is determined.

-

The solubility is then calculated and expressed in units such as g/L or mg/mL.

-

Spectral Data

Mass Spectrometry

A GC-MS entry for this compound exists in the PubChem database, indicating a molecular ion peak (M+) at m/z 155 and a significant fragment at m/z 103.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent.

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

NMR Spectroscopy

No specific ¹H or ¹³C NMR spectra for this compound were found. The expected chemical shifts are discussed below based on the general characteristics of quinoxaline and nitrile-containing compounds.

Expected ¹H NMR Characteristics: The proton spectrum would likely show signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the benzene ring would appear as a complex multiplet, while the proton at the 3-position of the pyrazine ring would likely be a singlet and the most downfield signal due to the deshielding effect of the adjacent nitrogen atom and the nitrile group.

**

An In-depth Technical Guide on the Molecular Geometry of 2-Quinoxalinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of 2-Quinoxalinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging single-crystal X-ray diffraction data, this document presents a detailed overview of the molecule's three-dimensional structure, including precise bond lengths and angles. The experimental protocol for the structural determination is also detailed, offering a complete picture for researchers in the field.

Core Molecular Structure

This compound is a bicyclic aromatic compound featuring a quinoxaline core substituted with a nitrile group at the 2-position. The quinoxaline ring system is formed by the fusion of a benzene ring and a pyrazine ring. The precise arrangement of these atoms and functional groups dictates the molecule's physicochemical properties, including its reactivity, intermolecular interactions, and potential biological activity.

The molecular structure and atom numbering scheme of this compound are depicted in the following diagram:

Molecular Geometry and Planarity

The crystal structure of this compound reveals a largely planar molecule. The quinoxaline ring system, comprising the fused benzene and pyrazine rings, is essentially flat. This planarity is a characteristic feature of many aromatic heterocyclic compounds and has significant implications for molecular packing in the solid state and for interactions with biological macromolecules.

The nitrile group, attached to the C2 atom of the pyrazine ring, lies nearly in the same plane as the quinoxaline ring system. This coplanarity suggests a degree of electronic conjugation between the nitrile group and the aromatic system.

Quantitative Geometric Data

The precise bond lengths and bond angles of this compound, as determined by single-crystal X-ray diffraction, are summarized in the tables below. These experimental values provide the definitive geometry of the molecule in the solid state.

Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.316 (2) |

| N1 | C8a | 1.371 (2) |

| C2 | C3 | 1.378 (3) |

| C2 | C9 | 1.439 (3) |

| C3 | N4 | 1.311 (2) |

| N4 | C4a | 1.372 (2) |

| C4a | C5 | 1.408 (3) |

| C4a | C8a | 1.413 (2) |

| C5 | C6 | 1.369 (3) |

| C6 | C7 | 1.402 (3) |

| C7 | C8 | 1.368 (3) |

| C8 | C8a | 1.409 (3) |

| C9 | N10 | 1.144 (3) |

Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | N1 | C8a | 116.52 (15) |

| N1 | C2 | C3 | 122.37 (17) |

| N1 | C2 | C9 | 117.89 (16) |

| C3 | C2 | C9 | 119.74 (17) |

| N4 | C3 | C2 | 122.10 (17) |

| C3 | N4 | C4a | 116.81 (15) |

| N4 | C4a | C5 | 119.58 (17) |

| N4 | C4a | C8a | 121.32 (16) |

| C5 | C4a | C8a | 119.10 (17) |

| C6 | C5 | C4a | 120.6 (2) |

| C5 | C6 | C7 | 120.4 (2) |

| C8 | C7 | C6 | 119.7 (2) |

| C7 | C8 | C8a | 120.2 (2) |

| N1 | C8a | C4a | 120.87 (16) |

| N1 | C8a | C8 | 119.92 (17) |

| C4a | C8a | C8 | 119.21 (17) |

| N10 | C9 | C2 | 178.1 (2) |

Experimental Protocols

The definitive molecular geometry of this compound was determined by single-crystal X-ray diffraction. The following is a summary of the experimental protocol employed in the study that yielded this structural data.

Synthesis and Crystallization

The title compound was synthesized by the reaction of 2-chloroquinoxaline with potassium cyanide in dimethyl sulfoxide. The resulting crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in ethanol at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å) on a Bruker APEX II CCD area-detector diffractometer. The collected data were processed using the SAINT software package. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 766727.[1]

Logical Workflow for Structural Determination

The process of determining the molecular geometry of a compound like this compound follows a well-defined logical workflow, from initial synthesis to the final validation of the crystal structure.

References

Spectroscopic Profile of 2-Quinoxalinecarbonitrile: A Technical Guide

Disclaimer: Direct experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for 2-Quinoxalinecarbonitrile could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed predictive analysis based on the known spectroscopic properties of the quinoxaline core and the nitrile functional group, supported by data from analogous compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoxaline scaffold and the nitrile moiety. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This technical guide offers a predictive overview of the key infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic features of this compound, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic correlation tables.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be characterized by the vibrational modes of the quinoxaline ring and the nitrile functional group. The most prominent and diagnostic absorption would be the C≡N stretching vibration.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| ~2240 - 2220 | Strong, Sharp | C≡N stretching (nitrile)[1] |

| ~1650 - 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~1400 - 1000 | Medium | In-plane C-H bending |

| ~900 - 675 | Strong | Out-of-plane C-H bending |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution).

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound in a non-polar solvent is predicted to exhibit multiple absorption bands characteristic of the electronic transitions within the quinoxaline chromophore. Quinoxaline derivatives typically display two main absorption regions corresponding to π-π* and n-π* transitions.[2][3] The nitrile group, being a conjugating substituent, is expected to influence the position and intensity of these bands.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~230 - 250 | High | π → π |

| ~300 - 320 | High | π → π |

| ~330 - 350 | Low to Medium | n → π* |

Note: The solvent can significantly affect the position and fine structure of the absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) of the n-π transition and a red shift (bathochromic shift) of the π-π* transitions.*

Experimental Protocols

The following are generalized experimental protocols for obtaining the IR and UV-Vis spectra of a solid organic compound such as this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[4][5][6]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can be analyzed for the characteristic absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum of a compound in solution.[7][8][9]

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette containing the sample solution in the spectrophotometer.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mse.washington.edu [mse.washington.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. youtube.com [youtube.com]

- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

Thermal Stability and Decomposition of 2-Quinoxalinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Quinoxalinecarbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoxaline core and the nitrile functional group. The thermal stability of such compounds is a critical parameter that influences their synthesis, purification, storage, and application, particularly in the pharmaceutical industry where processing and shelf-life are paramount. Understanding the decomposition behavior is essential for ensuring the safety, efficacy, and quality of any potential therapeutic agent or advanced material.

This guide aims to bridge the knowledge gap regarding the thermal properties of this compound by providing a detailed analysis based on analogous structures and general principles of thermal decomposition for related chemical classes.

Thermal Properties of Related Quinoxaline Derivatives

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, data from closely related quinoxaline derivatives can provide valuable insights into its expected thermal behavior. The melting point of a compound can often be an initial indicator of its thermal stability, with decomposition sometimes occurring at or near this temperature.

For instance, the structurally similar 2-quinoxalinecarboxylic acid has a reported melting point of 208 °C with decomposition . This suggests that the quinoxaline ring system itself may be susceptible to thermal degradation in this temperature range. The presence of the nitrile group in this compound, as opposed to the carboxylic acid group, will influence the intermolecular interactions and the electronic properties of the molecule, which in turn will affect its melting point and decomposition profile.

The following table summarizes the thermal data available for related quinoxaline compounds to provide a comparative context.

| Compound Name | Structure | Melting Point (°C) | Decomposition Temperature (°C) | Notes |

| 2-Quinoxalinecarboxylic acid | Quinoxaline with a carboxylic acid group at position 2 | 208 (decomposes) | ~208 | Decomposition occurs at the melting point. |

| Generic Quinoxaline Derivatives | Substituted quinoxaline rings | Variable | Generally stable up to 200-300 | Stability is highly dependent on the nature and position of substituents. |

| Nitrile-Containing Heterocycles | Various heterocyclic cores with a nitrile group | Variable | Variable | Decomposition often involves the nitrile group and can be initiated by radical mechanisms. |

Predicted Thermal Stability and Decomposition Profile of this compound

Based on the available data for related compounds, it is reasonable to predict that this compound will exhibit moderate to good thermal stability, likely up to temperatures in the range of 200-250 °C. The decomposition process is anticipated to be complex, potentially involving multiple steps.

The initial stages of decomposition may be triggered by the cleavage of the weaker bonds within the molecule. The nitrile group and the pyrazine ring of the quinoxaline system are the most likely sites for initial bond scission.

Potential Decomposition Products:

The thermal decomposition of nitrogen-containing heterocyclic compounds often proceeds through radical mechanisms, leading to the formation of a variety of volatile products. For this compound, the expected decomposition products in an inert atmosphere could include:

-

Small Gaseous Molecules: Hydrogen cyanide (HCN), ammonia (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂).

-

Aromatic Fragments: Benzene, aniline, and other substituted aromatic compounds.

-

Char Residue: A carbonaceous residue at higher temperatures.

In an oxidizing atmosphere (e.g., air), the decomposition is expected to be more exothermic and may occur at a lower temperature. The products would likely include oxides of carbon (CO, CO₂) and nitrogen (NOx), in addition to water.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition pathway of this compound, a series of well-established thermal analysis techniques should be employed. The following are detailed methodologies for the key recommended experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a ceramic or aluminum pan.

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidizing atmosphere (e.g., air at a similar flow rate) to simulate different conditions.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles. A typical heating rate is 10 °C/min. The temperature range should encompass the expected melting and decomposition temperatures (e.g., 25 °C to 300 °C).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization). The peak temperature and the enthalpy of the transition (ΔH) are determined.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during the decomposition of the material.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Procedure: The TGA experiment is performed as described in section 4.1. The evolved gases from the TGA furnace are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The MS or FTIR spectra are recorded as a function of temperature. This allows for the identification of the chemical composition of the evolved gases at different stages of the decomposition process.

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: A logical workflow for the thermal characterization of this compound.

Proposed Decomposition Pathway

This diagram illustrates a plausible initial fragmentation pathway for the thermal decomposition of this compound in an inert atmosphere.

Caption: A simplified proposed pathway for the initial thermal decomposition of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its evaluation. Based on the analysis of related quinoxaline derivatives and general principles of thermal decomposition, it is predicted that this compound possesses moderate thermal stability. The provided experimental protocols for TGA, DSC, and EGA offer a clear path for researchers to obtain the necessary quantitative data. The proposed decomposition pathway and experimental workflow diagrams serve as valuable visual aids for understanding and planning future studies. A thorough thermal characterization is essential for the safe and effective application of this compound in drug development and materials science.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Quinoxalinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Quinoxalinecarbonitrile, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on a visible-light-mediated C-H cyanation of quinoxaline, offering a metal- and base-free approach with high efficiency and regioselectivity.[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using a visible-light-mediated cyanation protocol. This method demonstrates good functional group tolerance and provides very good to quantitative yields.[1]

| Entry | Substrate (Quinoxaline Derivative) | Product (this compound Derivative) | Time (h) | Yield (%) |

| 1 | Quinoxaline | This compound | 12 | 92 |

| 2 | 6-Methylquinoxaline | 6-Methyl-2-quinoxalinecarbonitrile | 12 | 90 |

| 3 | 6-Chloroquinoxaline | 6-Chloro-2-quinoxalinecarbonitrile | 14 | 88 |

| 4 | 6-Bromoquinoxaline | 6-Bromo-2-quinoxalinecarbonitrile | 14 | 85 |

| 5 | 6-Nitroquinoxaline | 6-Nitro-2-quinoxalinecarbonitrile | 16 | 75 |

| 6 | Methyl quinoxaline-6-carboxylate | Methyl 2-cyanoquinoxaline-6-carboxylate | 15 | 82 |

Experimental Protocol: Visible-Light-Mediated Cyanation of Quinoxaline

This protocol describes the regioselective synthesis of this compound from quinoxaline using acetone cyanohydrin as a safe cyanide source under aqueous, aerobic, and visible-light conditions.[1][2]

Materials:

-

Quinoxaline (or a substituted derivative)

-

Acetone cyanohydrin

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Visible light source (e.g., 23 W CFL lamp)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, combine the quinoxaline substrate (0.5 mmol, 1.0 equiv.) and water (2.0 mL).

-

Addition of Cyanide Source: To the stirring suspension, add acetone cyanohydrin (1.5 mmol, 3.0 equiv.).

-

Irradiation: Place the reaction vessel in a water bath to maintain room temperature and irradiate it with a 23 W CFL lamp. Ensure the reaction is open to the air to allow for aerobic conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion of the reaction, quench the reaction mixture with water (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

Reaction Workflow and Proposed Mechanism

The following diagram illustrates the general workflow for the visible-light-mediated cyanation of quinoxaline. The reaction is proposed to proceed through a radical pathway.

References

Application Notes and Protocols for Antibacterial Assays Using 2-Quinoxalinecarbonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This document provides detailed application notes and protocols for conducting antibacterial assays on 2-Quinoxalinecarbonitrile and its related derivatives, with a particular focus on the well-studied quinoxaline 1,4-di-N-oxides. These compounds are known to exhibit potent antibacterial effects, and understanding their activity is crucial for the development of new antimicrobial agents.[3]

The primary mechanism of action for many quinoxaline 1,4-di-N-oxides involves bioreductive activation. In the low-oxygen environment characteristic of bacterial infections, the N-oxide groups are reduced, leading to the generation of reactive oxygen species (ROS). This oxidative stress damages cellular components, including DNA, ultimately resulting in bacterial cell death.

Data Presentation

The antibacterial efficacy of quinoxaline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize representative MIC values for various quinoxaline derivatives against common bacterial strains. It is important to note that specific data for this compound is limited in the available literature, and the data presented here is for structurally related quinoxaline compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Reference |

| Amine-substituted quinoxaline (5m-5p) | 4-16 | 8-32 | [4] |

| Quinoxaline derivative | 1-8 | Not Reported | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |

| Amine-substituted quinoxaline (5m-5p) | 4-32 | Not Reported | [4] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound or its derivatives using the broth microdilution method. This is a standard and widely accepted method for assessing the antimicrobial susceptibility of bacteria.[6]

Materials:

-

This compound or its derivative

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)

-

Spectrophotometer or densitometer

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

-

Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

-

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[6]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5]

Protocol 2: Agar Disc Diffusion Method

This method is a qualitative to semi-quantitative technique to assess the antimicrobial activity of a compound.

Materials:

-

This compound or its derivative

-

DMSO

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper discs (6 mm diameter)

-

Bacterial strains

-

0.5 McFarland standard

-

Sterile swabs

-

Incubator (37°C)

Procedure:

-

Preparation of Test Compound Discs: Dissolve the test compound in DMSO to a known concentration (e.g., 10 mg/mL).[1] Impregnate sterile filter paper discs with a specific volume (e.g., 5 µL) of the compound solution to achieve a desired concentration per disc (e.g., 50 µ g/disc ).[1][2] Allow the solvent to evaporate completely.

-

Preparation of Bacterial Lawn:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

-

Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn of growth.

-

-

Application of Discs: Aseptically place the prepared discs containing the test compound onto the surface of the inoculated MHA plate. Gently press the discs to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

Caption: Workflow for MIC determination by broth microdilution.

Caption: Proposed mechanism of action for quinoxaline 1,4-di-N-oxides.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]